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Compound of Interest

Compound Name: Famotidine hydrochloride

Cat. No.: B14066863

Introduction

Famotidine is a potent histamine H2-receptor antagonist that effectively inhibits gastric acid
secretion.[1][2][3] It is widely prescribed for the treatment of peptic ulcer disease,
gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[1][2] However,
conventional oral formulations of famotidine have a relatively short biological half-life of 2.5 to 4
hours and an oral bioavailability of only 40-45%, which necessitates frequent dosing to
maintain therapeutic efficacy.[4][5][6] The development of a sustained-release dosage form is
therefore highly desirable to improve patient compliance, maintain steady plasma drug
concentrations, and prolong the therapeutic effect.[6]

This document provides detailed application notes and protocols for the formulation and
evaluation of sustained-release famotidine hydrochloride dosage forms, intended for
researchers and drug development professionals.

Mechanism of Action: Famotidine

Famotidine competitively inhibits the action of histamine on H2 receptors located on the
basolateral membrane of gastric parietal cells.[1][3] This action blocks the signaling pathway for
acid secretion, leading to a reduction in both the volume and acid concentration of gastric juice.

[1][7]
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Caption: Famotidine's mechanism of action on gastric parietal cells.

Physicochemical and Pharmacokinetic Properties of

Famotidine

A summary of key properties is essential for designing an effective sustained-release system.

Property Value Reference
Chemical Formula C8H15N702S3 [3]
] 337.45 g/mol (Famotidine) /
Molecular Weight [819]
373.9 g/mol (HCI salt)
Melting Point Approx. 163-164 °C [10]
pKa 6.76 [3]
Very slightly soluble in water;
. freely soluble in glacial acetic
Solubility ) ) ) [31[10][11]
acid; slightly soluble in
methanol.
Oral Bioavailability 40-50% [21[41[12]
Elimination Half-life 2.5-4.0 hours [2][4]1[5][6]
Time to Peak (Oral) 1-4 hours [4][12]
Plasma Protein Binding 15-22% [2][4]

Primary Elimination

Renal (approx. 70%

unchanged)

[4]
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General Experimental Workflow for Formulation
Development

The development of a sustained-release famotidine formulation follows a structured workflow

from initial design to final evaluation.

1. Pre-formulation Studies

(Drug-Excipient Compatibility - FTIR, DSC)

2. Formulation Design
(Selection of Polymers & Method)

'

3. Pre-compression Evaluation
(Flow Properties, Density)

'

4. Manufacturing
(e.g., Direct Compression, Wet Granulation)

'

5. Post-compression Evaluation
(Hardness, Friability, Content Uniformity)

'

6. In Vitro Dissolution Testing
(USP Apparatus, pH 1.2 & 6.8)

'

7. Kinetic Release Modeling
(Higuchi, Korsmeyer-Peppas)

8. Stability Studies

(Accelerated Conditions)
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Caption: General workflow for sustained-release tablet development.

Application Note 1: Hydrophilic Matrix Tablets

Hydrophilic matrix tablets are a common and effective strategy for achieving sustained drug
release. The system relies on polymers that hydrate in the presence of gastrointestinal fluids to
form a gel layer that controls the rate of drug diffusion and/or matrix erosion.

Protocol 1: Formulation and Evaluation of Famotidine
Matrix Tablets

This protocol details the preparation of sustained-release famotidine tablets (40 mg) using
hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC).

1. Materials and Equipment

e API: Famotidine Hydrochloride

e Polymers: HPMC K100M, HPMC K15M[13]

« Filler/Binder: Microcrystalline Cellulose (Avicel PH 101), Lactose
e Glidant: Talc[13]

e Lubricant: Magnesium Stearate[13]

o Equipment: Digital weighing balance, Mortar and pestle, Sieves (20#, 80#), V-blender, Tablet
compression machine, Hardness tester, Friability tester, UV-Vis Spectrophotometer.

2. Example Formulation Composition
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Ingredient Function Quantity per Tablet (mg)
N Active Pharmaceutical 20
Ingredient
HPMC K100M Release-Controlling Polymer 80
Lactose Filler 122
Talc Glidant 4
Magnesium Stearate Lubricant 4
Total Weight 250

. Manufacturing Procedure (Direct Compression)

Sieving: Pass famotidine, HPMC K100M, and lactose through an 80-mesh sieve to ensure
uniformity.[13]

Blending: Mix the sieved powders thoroughly in a V-blender for 15-30 minutes.[13]

Lubrication: Add talc and magnesium stearate to the blend and mix for an additional 3-5
minutes.

Compression: Compress the final blend into tablets using an 8.73mm punch to achieve a
target weight of 250 mg and hardness of 4-6 kg/cm 2.[13]

. Evaluation of Pre-compression Parameters

Angle of Repose: Determine the angle of repose to assess the flowability of the powder
blend. Values below 35° indicate acceptable to good flow properties.

Bulk and Tapped Density: Measure the bulk and tapped densities of the blend.

Compressibility Index (Carr's Index): Calculate using the formula: [(Tapped Density - Bulk
Density) / Tapped Density] x 100. Values from 11-16% indicate good flow characteristics.

. Evaluation of Post-compression Parameters
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Parameter Method Acceptance Criteria
Weigh 20 tablets individually Complies with Pharmacopoeial
Weight Variation and calculate the average specifications (e.g., £7.5% for
weight. 130-324mg tablets).
Test 5-10 tablets using a Typically 4-6 kg/cm 2 to ensure
Hardness o )
hardness tester. mechanical integrity.[13]
Friabilt Test a sample of tablets in a Less than 1% weight loss is
riabili
Y friabilator (e.g., 100 rotations). acceptable.[14]
) Measure the thickness of 10 Should be uniform across the
Thickness

tablets using a caliper.

batch.

Drug Content

Assay a powdered sample of
10 tablets using UV

spectrophotometry at 265 nm.

90-110% of the label claim.

Application Note 2: Gastro-retentive Floating Matrix
Tablets

For drugs like famotidine, which have an absorption window in the upper Gl tract, prolonging
gastric residence time can significantly improve bioavailability.[12] Floating drug delivery
systems (FDDS) achieve this by maintaining a density lower than that of gastric fluids.[14]

Protocol 2: Formulation of Effervescent Floating Tablets

This protocol uses a gas-generating agent (sodium bicarbonate) within a hydrophilic matrix to
induce buoyancy.

1. Materials
e API: Famotidine Hydrochloride
e Polymers: HPMC K100M, HPMC K4M[14]

e Gas-Generating Agent: Sodium Bicarbonate[14][15]
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o Other Excipients: As listed in Protocol 1.

2. Example Formulation Composition

Ingredient Function Quantity per Tablet (mg)
Eamotidine HCI Active Pharmaceutical 20
Ingredient
HPMC K100M Swellable Matrix Polymer 100
Sodium Bicarbonate Gas-Generating Agent 30
Lactose Filler 72
Talc Glidant 4
Magnesium Stearate Lubricant 4
Total Weight 250

3. Manufacturing Procedure

o Follow the direct compression method as described in Protocol 1.
4. Evaluation of Floating Properties

e Apparatus: Use a 100 mL beaker containing 0.1 N HCI.[13]

e Procedure: Place a tablet in the beaker.

o Floating Lag Time: Measure the time it takes for the tablet to rise to the surface of the
medium.[13]

o Total Floating Time: Record the total duration for which the tablet remains buoyant. A
duration of 6-10 hours or more is desirable.[14]

e Mechanism: Upon contact with the acidic medium, sodium bicarbonate reacts to generate
CO2 gas. This gas gets entrapped within the gel matrix formed by the hydrating HPMC,
reducing the tablet's density and causing it to float.[14][15]
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Protocol 3: In Vitro Drug Release Testing

Dissolution testing is critical for assessing the sustained-release characteristics of the
formulation.

1. Dissolution Parameters

Parameter Condition

Apparatus USP Type Il (Paddle) or Type | (Basket)

900 mL of 0.1 N HCI (pH 1.2) for the first 2
Dissolution Medium hours, followed by pH 6.8 or 7.4 phosphate
buffer.[16][17][18]

Temperature 37+£05°C
Rotation Speed 50 or 100 rpm
Sampling Times 1,2,4,6,8,10, 12, and 24 hours.

2. Procedure
e Place one tablet in each dissolution vessel.
e Withdraw 5-10 mL samples at the specified time intervals.

» Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution
medium.

 Filter the samples through a suitable filter (e.g., 0.45 um).

e Analyze the concentration of famotidine in the samples using a validated UV
spectrophotometric method at 265 nm.[19]

3. Data Analysis: Kinetic Modeling To understand the mechanism of drug release, the
dissolution data can be fitted to various kinetic models.
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In Vitro
Dissolution Data

Kinetic Models

Zero-Order (Erosion) | First-Order (Concentration-dependent) | Higuchi (Diffusion from matrix) | Korsmeyer-Peppas (Anomalous transport)

Release Mechanism
(Diffusion, Erosion, Swelling)
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Caption: Fitting dissolution data to kinetic models to find release mechanism.

» Higuchi Model: Often indicates that drug release is controlled by diffusion through the matrix.
A high correlation coefficient (R?) for this model is common for matrix tablets.

» Korsmeyer-Peppas Model: Helps to characterize the release mechanism. An 'n* value of <
0.5 suggests Fickian diffusion, while values between 0.5 and 1.0 indicate anomalous (non-
Fickian) transport, involving both diffusion and polymer relaxation/erosion.[17]

Conclusion

The development of sustained-release famotidine hydrochloride formulations, particularly
through hydrophilic matrix and floating systems, presents a viable strategy to overcome the
limitations of its short half-life and improve therapeutic outcomes. The protocols outlined above
provide a comprehensive framework for the formulation, manufacturing, and evaluation of such
advanced dosage forms. Careful selection of polymers and systematic evaluation of physical
properties and drug release kinetics are paramount to achieving a successful and stable
product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Sustained-Release
Famotidine Hydrochloride Formulations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14066863#famotidine-hydrochloride-formulation-for-
sustained-drug-release]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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